Tert-butyl 3-(2-aminoethoxy)propanoate
Overview
Description
NH2-PEG1-CH2CH2-Boc is a compound that belongs to the class of PROTAC linkers. It is a PEG (polyethylene glycol) and alkyl/ether-based linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NH2-PEG1-CH2CH2-Boc typically involves the reaction of PEG with an amine group (NH2) and a Boc (tert-butoxycarbonyl) protecting group. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and reagents like diisopropylethylamine (DIPEA) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for NH2-PEG1-CH2CH2-Boc are similar to laboratory synthesis but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure consistent quality and yield. The compound is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
NH2-PEG1-CH2CH2-Boc undergoes various chemical reactions, including:
Substitution Reactions: The amine group (NH2) can participate in nucleophilic substitution reactions with electrophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in solvents like DCM or tetrahydrofuran (THF) with bases such as DIPEA.
Deprotection Reactions: The Boc group is removed using acids like trifluoroacetic acid (TFA) in DCM
Major Products Formed
Substitution Reactions: The major products are substituted PEG derivatives.
Deprotection Reactions: The major product is the free amine derivative of PEG
Scientific Research Applications
NH2-PEG1-CH2CH2-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing novel therapeutics for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and drug delivery systems
Mechanism of Action
NH2-PEG1-CH2CH2-Boc functions as a linker in PROTACs, which are designed to bring target proteins into proximity with E3 ubiquitin ligases. This proximity facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG and alkyl/ether components of the linker provide flexibility and solubility, enhancing the efficacy of the PROTAC .
Comparison with Similar Compounds
Similar Compounds
NH2-PEG2-CH2CH2-Boc: Similar structure with an additional PEG unit, providing increased solubility and flexibility.
NH2-PEG3-CH2CH2-Boc: Contains three PEG units, further enhancing solubility and flexibility.
NH2-PEG4-CH2CH2-Boc: Four PEG units, offering even greater solubility and flexibility
Uniqueness
NH2-PEG1-CH2CH2-Boc is unique due to its balance of solubility and flexibility, making it an ideal linker for the synthesis of PROTACs. Its structure allows for efficient protein degradation while maintaining stability and compatibility with various biological systems .
Properties
IUPAC Name |
tert-butyl 3-(2-aminoethoxy)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)13-8(11)4-6-12-7-5-10/h4-7,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCCYXHEZRMPPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260092-46-3 | |
Record name | tert-Butyl 3-(2-Aminoethoxy)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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